Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate
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Overview
Description
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂. It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine compoundsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring reaction conditions and product purity is essential to maintain high-quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinates .
Scientific Research Applications
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in its structure allows it to bind to various biological targets, potentially modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-6-(piperazin-1-yl)nicotinate
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific structural features, such as the presence of both a methyl group and a piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 5-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-8-11(13(17)18-3)9-14-12(10)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
IAEHWIXQWVVMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)OC |
Origin of Product |
United States |
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